molecular formula C12H12F3N B2513893 [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287268-30-6

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2513893
CAS RN: 2287268-30-6
M. Wt: 227.23
InChI Key: NHXLLLSDJXEDDJ-UHFFFAOYSA-N
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Description

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. In preclinical studies, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 has been shown to increase dopamine levels in the brain, which is a key neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.

Mechanism Of Action

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 works by blocking the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By blocking the dopamine transporter, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 increases the levels of dopamine in the synapse, which leads to increased activation of dopamine receptors and enhanced dopamine signaling.
Biochemical and Physiological Effects:
[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and reduced drug-seeking behavior in animal models of addiction. In humans, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 has been shown to improve cognitive function in individuals with ADHD and to reduce cocaine use in individuals with cocaine addiction.

Advantages And Limitations For Lab Experiments

One of the major advantages of using [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 in lab experiments is its high potency and selectivity for the dopamine transporter, which makes it an ideal tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations of using [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 is its potential for abuse, which requires careful handling and storage to prevent unauthorized access.

Future Directions

There are several future directions for research on [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428, including the development of new analogs with improved pharmacokinetic properties, the investigation of its potential use in the treatment of other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term safety and efficacy of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 in humans.

Synthesis Methods

The synthesis of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 involves the reaction of 2,3,5-trifluorophenylacetonitrile with bicyclo[1.1.1]pentan-1-amine in the presence of lithium aluminum hydride as a reducing agent. The resulting product is then treated with methanesulfonic acid to yield the final compound, [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428. The synthesis of [3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine 35428 is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.

properties

IUPAC Name

[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-7-1-8(10(15)9(14)2-7)12-3-11(4-12,5-12)6-16/h1-2H,3-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLLLSDJXEDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC(=C3)F)F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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